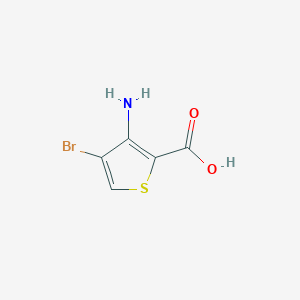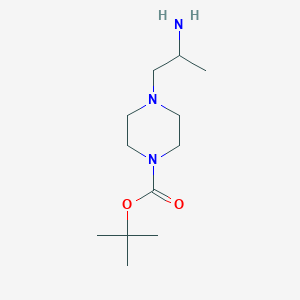
(5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-butyl-amine
Descripción general
Descripción
(5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-butyl-amine, also known as BCTP, is a novel organic compound that has been the subject of numerous scientific studies in the past few years. BCTP has been found to have a wide range of applications in both chemistry and biology, and has been used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Catalyzed Amination Reactions
- Selective Amination : The compound has been used in selective amination reactions. For instance, 5-bromo-2-chloropyridine, a related compound, catalyzed by a palladium-Xantphos complex, predominantly yields a 5-amino-2-chloropyridine product in high isolated yield and excellent chemoselectivity (Ji, Li, & Bunnelle, 2003).
Synthesis of Novel Derivatives
- Pyridine-Based Derivatives Synthesis : Novel pyridine derivatives have been synthesized using similar compounds in palladium-catalyzed Suzuki cross-coupling reactions. These derivatives display potential as chiral dopants for liquid crystals and possess various biological activities (Ahmad et al., 2017).
Synthesis of Halogenated and Arylated Compounds
- Synthesis of Halogenated and Arylated 1H-pyridin-2-ones : The synthesis process starting from pyridinium N-(5-bromopyridin-2-yl)aminides involves reactions with different boronic acids to afford monosubstituted and disubstituted aminides in good yields (Filace et al., 2013).
Studies on Regioselectivity
- Regioselective Displacement Reaction : Investigations into the regioselective displacement reaction of ammonia with similar compounds have been conducted, offering insights into the formation of specific substituted aminopyrimidines (Doulah et al., 2014).
Metal-Bearing and Substituted Pyrimidines
- Generation and Functionalization : Research on the stability and functionalization of 5-pyrimidyllithium species, especially when flanked by substituents like trifluoromethyl and halogens, has been explored. This includes high-yield production of carboxylic acids from related compounds (Schlosser, Lefebvre, & Ondi, 2006).
Fluorescence Behavior Studies
- Effect on Fluorescence Behavior : Studies on the effect of donor-acceptor substituent on the absorption emission properties and fluorescent quantum yield of new thienopyridine derivatives have been conducted, using related brominated pyridine compounds (Toche & Chavan, 2013).
Propiedades
IUPAC Name |
5-bromo-N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClF3N2/c1-2-3-4-16-7-5-6(10(13,14)15)8(11)9(12)17-7/h5H,2-4H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKCGBXLWXFTLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C(C(=C1)C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B1525645.png)
methanone](/img/structure/B1525646.png)
![[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1525647.png)


![[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B1525651.png)
![[7-(3-Ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B1525652.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525657.png)
![[(2-Aminophenyl)sulfonyl]acetonitrile](/img/structure/B1525659.png)

![3-{[(2,2-Dimethylpropyl)carbamoyl]amino}benzoic acid](/img/structure/B1525662.png)